![molecular formula C15H14ClN3O2S B6626154 N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CP-690,550 and has been studied extensively for its use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which play a crucial role in the immune response. By blocking JAK enzymes, CP-690,550 can help reduce inflammation and prevent damage to tissues in autoimmune diseases.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of JAK enzymes. These enzymes are involved in the signaling pathways that regulate the immune response. By blocking JAK enzymes, CP-690,550 can help reduce inflammation and prevent damage to tissues in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, prevent damage to tissues, and improve clinical outcomes in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which makes it a promising candidate for treating autoimmune diseases. However, there are also limitations to its use in lab experiments. CP-690,550 can have off-target effects, which can complicate the interpretation of results. Additionally, its effects can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on CP-690,550. One area of research is the development of more specific JAK inhibitors that can target specific JAK enzymes. Another area of research is the investigation of the long-term effects of CP-690,550 on the immune system. Additionally, there is a need for further research on the optimal dose and duration of treatment with CP-690,550 in autoimmune diseases.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chlorobenzonitrile with ethylamine to form N-(2-chlorophenyl) ethylamine. The resulting compound is then reacted with 2,3-dichloropyridine to form N-(2-chlorophenyl)-N-ethyl-2,3-dichloropyridin-3-amine. The final step involves the reaction of N-(2-chlorophenyl)-N-ethyl-2,3-dichloropyridin-3-amine with sulfamic acid to form CP-690,550.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-19(13-8-4-3-7-12(13)16)22(20,21)14-10-18-15-11(14)6-5-9-17-15/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQQBKKWOWKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.